molecular formula C9H21O3Sb B230909 Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 16978-01-1

Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B230909
CAS No.: 16978-01-1
M. Wt: 240.29 g/mol
InChI Key: YRPNQIAJKKZJBQ-UHFFFAOYSA-N
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Description

Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate is a bicyclic compound with a unique structure that includes two ester functional groups. This compound is part of the norbornane family, which is known for its rigid and strained ring system. The presence of the bicyclic structure imparts unique chemical and physical properties, making it a subject of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and diethyl maleate, followed by hydrogenation. The reaction typically requires a catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated pressures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation and efficient separation techniques ensures the purity and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diacids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives has shown promise in developing new pharmaceuticals.

    Industry: It is used in the production of polymers and as an intermediate in organic synthesis

Mechanism of Action

The mechanism by which diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate and its derivatives exert their effects often involves interactions with specific molecular targets. For example, in biological systems, these compounds may interact with enzymes or receptors, leading to changes in cellular processes. The rigid bicyclic structure can influence the binding affinity and specificity of these interactions .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate
  • 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
  • 2,3-Dimethylene-bicyclo[2.2.1]heptane

Uniqueness

Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate is unique due to its specific ester functional groups and the diethyl substitution, which can influence its reactivity and physical properties compared to its dimethyl or unsubstituted counterparts .

Properties

IUPAC Name

diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-3-16-12(14)10-8-5-6-9(7-8)11(10)13(15)17-4-2/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPNQIAJKKZJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(C2)C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633471
Record name Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16978-01-1
Record name Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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